molecular formula C11H12N4O2 B1433459 Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate CAS No. 1706459-79-1

Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate

Cat. No.: B1433459
CAS No.: 1706459-79-1
M. Wt: 232.24 g/mol
InChI Key: QSYNSILMWOBEGC-UHFFFAOYSA-N
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Description

Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate: is an organic compound that features a benzoate ester linked to a tetrazole ring

Mechanism of Action

Target of Action

Compounds with a tetrazole group, such as 1h-tetrazol-5-yl derivatives, have been known to exhibit potent angiotensin ii antihypertensive activity . Therefore, it’s plausible that Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate may interact with similar targets.

Mode of Action

Compounds with similar structures have been observed to form multiple hydrogen bonds with amino acids in their active pockets, demonstrating encouraging binding energy . This interaction could potentially lead to changes in the target’s function.

Biochemical Pathways

Given the potential antihypertensive activity of similar compounds , it’s possible that this compound may influence pathways related to blood pressure regulation and cardiovascular function.

Result of Action

Similar compounds have shown significant cytotoxic effects , suggesting that this compound may also have potential cytotoxic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoate with 5-methyl-1H-tetrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The benzoate ester can be oxidized to the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoic acid.

    Reduction: 4-[

Properties

IUPAC Name

methyl 4-[(5-methyltetrazol-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-8-12-13-14-15(8)7-9-3-5-10(6-4-9)11(16)17-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYNSILMWOBEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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